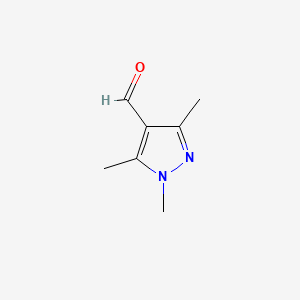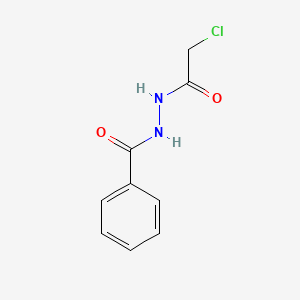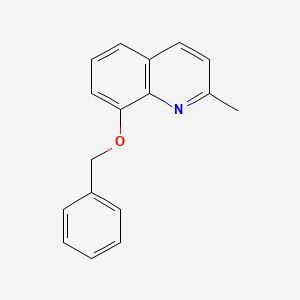
2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves innovative approaches such as nucleophilic phosphine-catalyzed intramolecular Michael reactions, which have been developed for the efficient construction of functionalized pyrrolidine rings, a structural motif similar to that found in 2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)- (D. En et al., 2014). Additionally, the synthesis and crystal structure analysis of closely related compounds, such as 2-[(dipyrrolidin-1-yl)methylene] malononitrile, further illuminate the intricate molecular architecture of these compounds (W. M. Al-Adiwish et al., 2022).
Molecular Structure Analysis
The structural elucidation of these compounds often involves X-ray diffraction analysis, showcasing the orthorhombic crystal system and detailed molecular geometry, including bond lengths and angles within the pyrrolidinyl rings, highlighting the compound's stereochemistry (W. M. Al-Adiwish et al., 2022).
Chemical Reactions and Properties
The reactivity of α-amino nitriles, including compounds structurally related to 2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)-, offers a pathway to various functionalized structures. For example, cyclocondensation of α-aminonitriles with enones can lead to dihydropyrolle carbonitriles and trisubstituted pyrroles, showcasing the versatile chemical behavior of these compounds (I. Bergner et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in various solvents and conditions. The crystal packing and hydrogen bonding patterns contribute to the stability and solubility of the compound (W. M. Al-Adiwish et al., 2022).
Scientific Research Applications
Synthesis and Chemical Properties
- 2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)-, and its derivatives have been studied for their potential in synthesizing diverse chemical structures. For instance, 3-Amino-3-(dialkylamino)propenenitriles react with acetylenecarboxylates to yield pyridone derivatives, which are significant in various chemical syntheses (Cocco et al., 1992). Additionally, the compound plays a role in the synthesis of complex organic structures like cyclopentenones, contributing to diverse applications in organic chemistry (Šafár̆ et al., 1993).
Astrochemistry and Astrobiology
- In astrochemistry and astrobiology, Z-3-Amino-2-propenenitrile has been a subject of interest. It has been studied through spectroscopy and quantum chemical methods, revealing insights into its molecular structure and behavior in extraterrestrial environments (Askeland et al., 2006).
Synthetic Applications in Pharmacology
- This compound has been utilized in creating pharmacologically relevant structures. For example, its reactions have been explored for constructing pyrrolidine rings, which are key components in many pharmaceutical agents (En et al., 2014). Moreover, it has been used in the synthesis of compounds with potential antioxidant properties, as seen in studies involving cyanopyridines (Vartale et al., 2016).
Photochemical Studies
- Photochemical reactions involving 2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)- have been explored, showing its utility in generating novel organic compounds. This includes the formation of oxetanes through photocycloaddition, highlighting its versatility in synthetic chemistry (van Wolven et al., 2006).
Multicomponent Synthesis
- The compound is also significant in multicomponent synthetic processes. For instance, its application in the synthesis of N-substituted pyrroles showcases its role in creating complex molecules through streamlined methods (Xingyu et al., 2018).
properties
IUPAC Name |
3-amino-3-pyrrolidin-1-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-3-7(9)10-5-1-2-6-10/h3H,1-2,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCLWILRXDULKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=CC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363407 |
Source


|
| Record name | 2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)- | |
CAS RN |
72139-48-1 |
Source


|
| Record name | 2-Propenenitrile, 3-amino-3-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)


![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)







![{[2-(Benzyloxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B1270354.png)
